Cas no 24463-30-7 ((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)

(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 化学的及び物理的性質
名前と識別子
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- (2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline
- (R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline
- (2R)-2-methyl-1,2,3,4-tetrahydroquinoxaline
- A919347
- SCHEMBL19225173
- Quinoxaline, 1,2,3,4-tetrahydro-2-methyl-, (2R)-
- 24463-30-7
-
- MDL: MFCD19217164
- インチ: InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3/t7-/m1/s1
- InChIKey: PFGRBAYSEQEFQN-SSDOTTSWSA-N
- SMILES: C[C@H]1NC2=C(C=CC=C2)NC1
計算された属性
- 精确分子量: 148.100048391g/mol
- 同位素质量: 148.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.1Ų
- XLogP3: 2.1
(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM221316-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 97% | 1g |
$410 | 2021-08-04 | |
Ambeed | A165218-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 97% | 1g |
$1224.0 | 2024-07-28 | |
Alichem | A449039875-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 95% | 1g |
$429.24 | 2023-09-02 | |
Chemenu | CM221316-1g |
(R)-2-Methyl-1,2,3,4-tetrahydroquinoxaline |
24463-30-7 | 97% | 1g |
$1469 | 2024-07-28 |
(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
(2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxalineに関する追加情報
(2R)-1,2,3,4-Tetrahydro-2-Methylquinoxaline: A Comprehensive Overview
(2R)-1,2,3,4-Tetrahydro-2-methylquinoxaline, also known by its CAS number 24463-30-7, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the quinoxaline family, which is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 2. The presence of the tetrahydro group and the methyl substituent at position 2 introduces unique electronic and structural properties that make this compound highly valuable for various applications.
The synthesis of (2R)-1,2,3,4-tetrahydro-2-methylquinoxaline typically involves multi-step processes that require precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantiomeric excess in the synthesis of this compound. For instance, studies published in Angewandte Chemie have demonstrated the use of chiral ligands to facilitate the formation of the desired stereochemistry during the cyclization step. This development has significantly enhanced the efficiency and scalability of production methods.
One of the most promising applications of (2R)-1,2,3,4-tetrahydro-2-methylquinoxaline lies in its potential as a building block for advanced materials. Researchers have explored its use in constructing coordination polymers and metal-organic frameworks (MOFs). A study published in Nature Communications highlighted how this compound can act as a versatile linker in MOF synthesis due to its ability to coordinate with multiple metal ions simultaneously. This property makes it an attractive candidate for applications in gas storage and catalysis.
In addition to its role in materials science, (2R)-1,2,3,4-tetrahydro-2-methylquinoxaline has shown potential in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a valuable lead compound for drug discovery. Recent research has focused on its ability to modulate ion channels and enzyme activity. For example, a study in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against certain kinases involved in cancer progression.
The electronic properties of (2R)-1,2,3,4-tetrahydro-2-methylquinoxaline also make it an interesting candidate for optoelectronic applications. Its conjugated system enables efficient charge transport properties, which are essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. A paper published in Advanced Materials reported that incorporating this compound into OLED structures significantly improved device efficiency by enhancing charge injection and transport.
The stereochemistry of (2R)-1,2,3,4-tetrahydro-2-methylquinoxaline plays a crucial role in determining its physical and chemical properties. The (R) configuration at position 2 imparts specific chiral characteristics that are critical for its interactions with biological systems and materials. Recent studies have utilized X-ray crystallography to elucidate the molecular packing arrangements of this compound in different crystal forms. These insights are valuable for optimizing its performance in various applications.
In conclusion,((R)-1,(S)-tetrahydro-quinoxaline derivatives)
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